m-Ethylaniline hydrochloride
Description
m-Ethylaniline hydrochloride (CAS: Not explicitly provided in evidence) is the hydrochloride salt of m-ethylaniline, a derivative of aniline with an ethyl substituent at the meta position. This compound is structurally significant due to its aromatic amine functionality and ionic nature, which enhance its solubility in polar solvents compared to the free base.
Properties
Molecular Formula |
C8H12ClN |
|---|---|
Molecular Weight |
157.64 g/mol |
IUPAC Name |
3-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-7-4-3-5-8(9)6-7;/h3-6H,2,9H2,1H3;1H |
InChI Key |
SUGJSEOREOFUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects : The ethyl group in this compound likely increases lipophilicity compared to the ethynyl or chloro analogs, impacting solubility and bioavailability .
- Positional Isomerism : Meta-substituted derivatives (e.g., m-ethyl, m-chloro) exhibit distinct electronic effects compared to para-substituted analogs, altering reactivity in electrophilic substitution reactions .
Analytical and Pharmacological Comparisons
- HPLC Applications : Methods validated for bamifylline hydrochloride (Table 1: Calibration range 5–30 µg/mL, R² = 0.999) and amitriptyline hydrochloride (Table 6: Accuracy 98–102%) suggest that this compound could be analyzed using similar RP-HPLC protocols, given its ionic and aromatic properties .


- Solubility and Stability: Like stachydrine hydrochloride (prepared in ethanol at 0.2 mg/mL), this compound is expected to dissolve readily in polar solvents, with stability influenced by pH and temperature .
Research Findings and Limitations
- Synthetic Utility : Ethynyl-substituted analogs (e.g., 3-ethynylaniline hydrochloride) are prioritized in drug discovery for their modular reactivity, whereas this compound may serve as a stable intermediate in bulk synthesis .
- Data Gaps : Direct pharmacological or thermodynamic data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Q & A
Q. Table 1: Computational Parameters for this compound Reactivity
| Parameter | Value/Model | Reference |
|---|---|---|
| Solvent Dielectric (ε) | 5.62 (chlorobenzene) | |
| 78.39 (aqueous) | ||
| DFT Functional | B3LYP/6-311+G(d,p) | |
| Activation Energy (kcal/mol) | 12.4 (face-on) vs. 14.2 (side-on) |
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